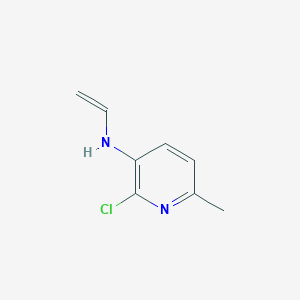![molecular formula C8H16N2 B13160760 Octahydro-1H-cyclopenta[C]pyridin-5-amine](/img/structure/B13160760.png)
Octahydro-1H-cyclopenta[C]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-cyclopenta[C]pyridin-5-amine is a heterocyclic compound with a unique structure that features a fused bicyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-cyclopenta[C]pyridin-5-amine typically involves a multi-step process. One notable method is the diastereoselective synthesis strategy, which starts with (Z)-1-iodo-1,6-diene and an alkyne. This process involves a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs. These motifs can then furnish the desired compound with excellent diastereoselectivity in the presence of IPrAuCl/AgBF4 .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automation could enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-1H-cyclopenta[C]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated compounds.
Aplicaciones Científicas De Investigación
Octahydro-1H-cyclopenta[C]pyridin-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of octahydro-1H-cyclopenta[C]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied as a protease-activated receptor 1 (PAR1) antagonist, which can prevent thrombotic cardiovascular events . The compound’s structure allows it to bind to the active site of the receptor, inhibiting its activity and thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Octahydrocyclopenta[C]pyridine: Similar in structure but lacks the amine group.
Octahydrocyclopenta[C]pyran: Similar in structure but contains an oxygen atom instead of nitrogen.
Uniqueness
Octahydro-1H-cyclopenta[C]pyridin-5-amine is unique due to its specific amine group, which can participate in hydrogen bonding and other interactions, enhancing its biological activity and making it a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-5-amine |
InChI |
InChI=1S/C8H16N2/c9-8-2-1-6-5-10-4-3-7(6)8/h6-8,10H,1-5,9H2 |
Clave InChI |
XQWKRSKHVSLUER-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C1CNCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-Butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13160683.png)


![Methyl (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylate](/img/structure/B13160695.png)







![(([2-(Bromomethyl)pentyl]oxy)methyl)benzene](/img/structure/B13160740.png)
![1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine](/img/structure/B13160747.png)

